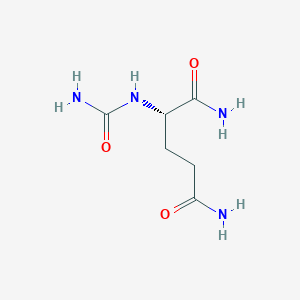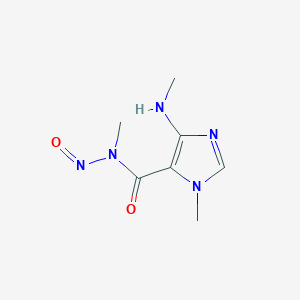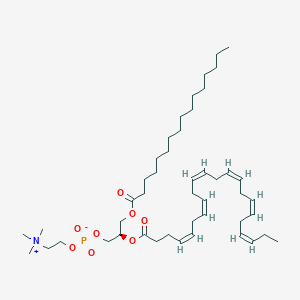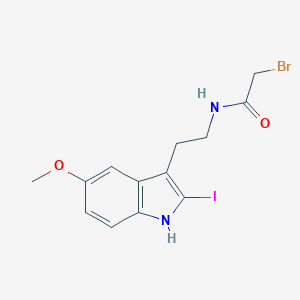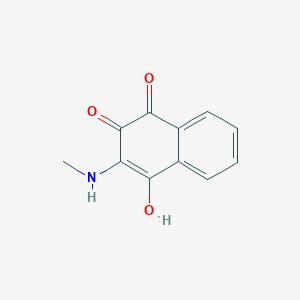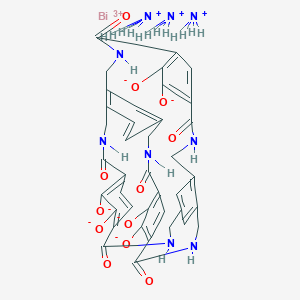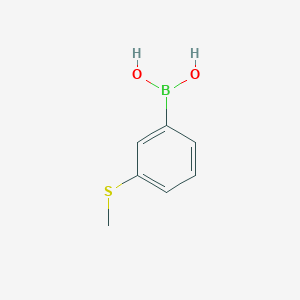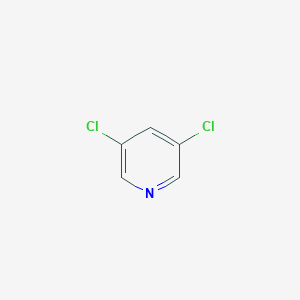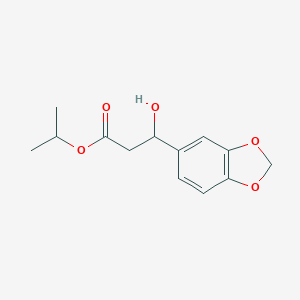
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester, commonly known as Safrole, is an organic compound with the chemical formula C10H10O3. It is an aromatic ether that is widely used in the synthesis of various drugs and perfumes. Safrole is a colorless to pale yellow liquid with a sweet, spicy odor and is insoluble in water but soluble in organic solvents.
Mechanism of Action
The exact mechanism of action of Safrole is not fully understood. However, it is believed to act through various pathways such as the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Safrole has been shown to have various biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and antioxidant properties. It can also modulate various neurotransmitter systems and can affect the levels of various hormones in the body.
Advantages and Limitations for Lab Experiments
Safrole has several advantages and limitations for use in laboratory experiments. Its potent biological activity and low toxicity make it an ideal candidate for studying various biological and pharmacological processes. However, its low solubility in water and high reactivity with various chemicals can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Safrole. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the investigation of its potential as a natural insecticide. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesis Methods
Safrole can be synthesized from various natural sources such as sassafras oil, camphor oil, and cinnamon oil. The most common method of synthesis involves the oxidation of isosafrole with a strong oxidizing agent such as potassium permanganate or sodium dichromate. The resulting product is then converted into the desired ester using a suitable alcohol and acid catalyst.
Scientific Research Applications
Safrole has been extensively studied for its various biological and pharmacological properties. It has been shown to possess potent antimicrobial, anti-inflammatory, and anticancer activities. It has also been found to have neuroprotective effects and can act as a natural insecticide.
properties
CAS RN |
143284-60-0 |
|---|---|
Product Name |
1,3-Benzodioxole-5-propanoic acid, b-hydroxy-, 1-methylethyl ester |
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
propan-2-yl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H16O5/c1-8(2)18-13(15)6-10(14)9-3-4-11-12(5-9)17-7-16-11/h3-5,8,10,14H,6-7H2,1-2H3 |
InChI Key |
KFUDUONFRWVJHK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
synonyms |
1,3-BENZODIOXOLE-5-PROPANOIC ACID, B-HYDROXY-, 1-METHYLETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



